(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone
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Description
(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
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Biological Activity
The compound (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a piperidine ring, a pyrimidine derivative, and a benzoisoxazole moiety. The structural complexity suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H26N4O3 |
Molecular Weight | 370.45 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antibacterial properties.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study on related piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM .
Enzyme Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:
Compound | IC50 (µM) | Activity |
---|---|---|
Compound 1 | 2.14 ± 0.003 | Strong AChE inhibitor |
Compound 2 | 0.63 ± 0.001 | Strong urease inhibitor |
Compound 3 | 21.25 ± 0.15 | Reference standard (thiourea) |
These findings suggest that the compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications.
Case Studies
- Anticancer Research : A study highlighted the potential of similar compounds in cancer chemotherapy, emphasizing their role in inhibiting cell proliferation through targeted enzyme inhibition .
- Neuropharmacology : Other research has explored the effects of piperidine derivatives on neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases .
- In Vivo Studies : Comprehensive studies are needed to evaluate the efficacy and safety of this compound in vivo, particularly focusing on its pharmacokinetics and long-term effects .
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-22(21-17-6-1-2-7-18(17)25-29-21)26-10-8-15(9-11-26)13-28-20-12-19(23-14-24-20)16-4-3-5-16/h12,14-16H,1-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZDYSZLKDGERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.